1-(Bromomethyl)naphthalene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141480. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

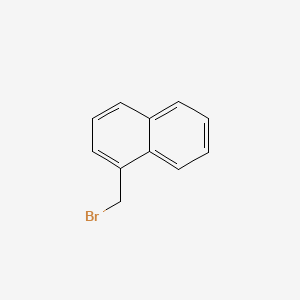

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJGKPNCYQZFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185511 | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-27-7 | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromomethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)naphthalene NMR spectrum analysis

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1-(Bromomethyl)naphthalene

Introduction

This compound is a pivotal intermediate in organic synthesis, serving as a versatile building block for pharmaceuticals, agrochemicals, and materials science applications.[1] Its utility stems from the reactive bromomethyl group attached to the rigid, aromatic naphthalene scaffold. The precise structural confirmation of this and related molecules is paramount to ensuring the integrity of subsequent synthetic steps and the properties of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of this compound in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and validate the NMR data for this compound. We will move beyond a simple recitation of chemical shifts to explore the causal relationships between molecular structure and spectral appearance, describe self-validating experimental workflows, and provide detailed protocols for obtaining high-quality data.

Pillar 1: The ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments within a molecule. For this compound, the spectrum can be logically divided into two distinct regions: the aliphatic methylene protons and the aromatic naphthalene protons.

The Methylene Protons (-CH₂Br)

The most characteristic signal in the ¹H NMR spectrum of this compound is that of the methylene (-CH₂) protons. This signal typically appears as a sharp singlet around 4.93 ppm (when measured in CDCl₃).[2]

-

Causality of the Chemical Shift: The significant downfield shift from a typical aliphatic C-H resonance (which appears around 0.9-1.8 ppm) is a direct consequence of the anisotropic effect of the adjacent naphthalene ring and the inductive effect of the highly electronegative bromine atom. The bromine atom withdraws electron density from the methylene group, "deshielding" the protons from the external magnetic field and causing them to resonate at a higher frequency (further downfield).[3]

-

Signal Multiplicity (Singlet): The signal appears as a singlet because there are no adjacent protons to couple with. According to the n+1 rule, where 'n' is the number of equivalent neighboring protons, n=0, and thus the multiplicity is 1 (a singlet). This clean, unambiguous signal is often the first point of confirmation for the successful synthesis of the molecule.

The Aromatic Protons (Naphthyl Moiety)

The seven protons on the naphthalene ring give rise to a complex series of multiplets in the aromatic region of the spectrum, typically between 7.3 and 8.2 ppm .[2] The substitution at the C1 position breaks the symmetry of the naphthalene core, making all seven aromatic protons chemically inequivalent.

-

Dissecting the Aromatic Region: The signals can be assigned based on their chemical shifts and coupling patterns. The proton at the C8 position (H-8) is subject to a strong peri-deshielding effect from the substituent at C1 and therefore appears furthest downfield, typically around 8.14 ppm .[2] The remaining protons appear as a series of doublets, triplets, and multiplets resulting from ortho-, meta-, and para-couplings. For instance, couplings of J=8.4 Hz and J=8.1 Hz are characteristic of ortho-coupling between adjacent protons on the aromatic ring.[2]

-

Advanced Assignment: While initial assignments can be proposed based on these principles, an unambiguous assignment requires two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which will be discussed later in this guide.[4][5]

Pillar 2: The ¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the one carbon of the bromomethyl group.

The Methylene Carbon (-CH₂Br)

Similar to its attached protons, the methylene carbon signal is shifted downfield due to the attached bromine atom. It typically appears around 33.5 ppm . This is a key identifier in the aliphatic region of the ¹³C spectrum.

The Aromatic Carbons (Naphthyl Moiety)

The ten carbons of the naphthalene ring resonate in the aromatic region, generally between 123 ppm and 134 ppm .[6]

-

Quaternary Carbons: Two of these signals correspond to the quaternary carbons (C-9 and C-10) where the two rings are fused. These typically have lower intensities than the protonated carbons due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled experiments.

-

Substituent Effects: The carbon atom directly attached to the bromomethyl group (C-1) is also a quaternary carbon and its chemical shift is influenced by the substituent. The remaining seven signals correspond to the protonated aromatic carbons. Their precise assignment is most reliably achieved through 2D heteronuclear correlation experiments like HSQC and HMBC.[7][8]

Data Summary: A Quantitative Overview

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data acquired in CDCl₃.[2][6]

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (ppm) |

| 1 | — | — | ~131.9 |

| 2 | ~7.38 | d, J ≈ 7.1 | ~123.7 |

| 3 | ~7.51 | t, J ≈ 7.1, 8.4 | ~126.0 |

| 4 | ~7.81 | d, J ≈ 8.4 | ~126.7 |

| 5 | ~7.86 | d, J ≈ 8.1 | ~128.8 |

| 6 | ~7.50 | t, J ≈ 8.1, 6.8 | ~125.8 |

| 7 | ~7.60 | t, J ≈ 6.8, 8.4 | ~126.7 |

| 8 | ~8.14 | d, J ≈ 8.4 | ~128.9 |

| 9 | — | — | ~133.7 |

| 10 | — | — | ~131.2 |

| 11 (-CH₂) | ~4.93 | s | ~33.5 |

Note: The assignments for aromatic protons and carbons can be complex and may vary slightly based on solvent and concentration. The values presented are typical and serve as a guide. Definitive assignment requires 2D NMR.

Pillar 3: The Self-Validating System: 2D NMR for Unambiguous Assignment

To ensure the highest level of scientific integrity and trustworthiness, 1D NMR data must be validated. Two-dimensional NMR experiments provide this validation by revealing through-bond correlations between nuclei.

Experimental Workflow for Structural Validation

A robust workflow involves a sequence of 1D and 2D NMR experiments.

Caption: Workflow for unambiguous NMR-based structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of the proton network throughout the naphthalene ring system. For example, a cross-peak between the signals at ~8.14 ppm and ~7.60 ppm would confirm their proximity (H-8 and H-7).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This is the most reliable way to assign the protonated carbons (C-2, C-3, C-4, C-5, C-6, C-7, C-8, and C-11).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons and for linking different spin systems together. For instance, the methylene protons (~4.93 ppm) would show an HMBC correlation to the C-1 carbon, confirming the attachment point of the bromomethyl group to the naphthalene ring.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the interpretation is wholly dependent on the quality of the acquired data. The following protocol outlines the steps for preparing and analyzing a sample of this compound.

1. Sample Preparation:

-

Select a Deuterated Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for this compound.[2][6] It offers good solubility and its residual proton signal (at ~7.26 ppm) does not typically overlap with key analyte signals.[9]

-

Determine Sample Concentration: Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add Solvent and Standard: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[10]

-

Homogenize: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition (Using a 400 MHz Spectrometer as an Example):

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans (ns): 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans (or more, as ¹³C is much less sensitive than ¹H).

-

-

2D COSY Acquisition:

-

Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

-

Number of Scans (ns): 2-4 scans per increment.

-

Increments: 256-512 increments in the indirect dimension.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra by setting the TMS signal to 0.0 ppm.

Visualizing the Structure-Spectrum Correlation

The relationship between the atomic positions and the NMR data is critical.

Caption: Correlation of molecular structure with key NMR signals.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of how fundamental principles and advanced techniques converge to provide irrefutable structural evidence. The characteristic singlet of the methylene protons and the complex multiplet pattern of the aromatic region serve as a distinctive fingerprint for the molecule. By employing a systematic workflow that includes both 1D and 2D NMR experiments, researchers can move beyond simple spectral matching to a state of validated, unambiguous structural assignment. This level of analytical rigor is indispensable in the fields of chemical synthesis and drug development, where molecular identity must be known with absolute certainty.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(3163-27-7) 1H NMR [m.chemicalbook.com]

- 3. ekwan.github.io [ekwan.github.io]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound(3163-27-7) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. rsc.org [rsc.org]

discovery and history of naphthalene derivatives

An In-depth Technical Guide to the Discovery and History of Naphthalene Derivatives

Authored by a Senior Application Scientist

Abstract

Naphthalene, the simplest polycyclic aromatic hydrocarbon, has traversed a remarkable journey from a pungent solid isolated from coal tar to a foundational scaffold in modern chemistry. Its discovery in the early 19th century was a pivotal moment, unlocking the chemistry of fused aromatic rings and fueling the burgeoning synthetic dye industry. This technical guide provides an in-depth exploration of the discovery and history of naphthalene and its derivatives. It traces the evolution of synthetic methodologies from harsh, classical reactions to sophisticated, modern catalytic systems. We will delve into the causality behind experimental choices, providing detailed protocols for seminal transformations and illustrating key pathways with diagrams. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the enduring legacy and contemporary relevance of naphthalene chemistry.

The Dawn of Aromatic Chemistry: Discovery and Structural Elucidation of Naphthalene

The story of naphthalene begins in the 1820s, amidst the industrial revolution's reliance on coal. The distillation of coal tar, a viscous black liquid byproduct of coke production, yielded a white crystalline solid with a potent, characteristic odor.[1] In 1821, the British physician and chemist John Kidd aggregated reports on this substance, systematically described its properties, and coined the name "naphthaline," a nod to "naphtha," a broad term for volatile hydrocarbon liquids.[2][3] This discovery was historically significant, demonstrating that coal was not merely a fuel but a valuable source of chemical compounds.[3]

The molecule's elemental composition remained a puzzle until 1826, when the brilliant experimentalist Michael Faraday determined its chemical formula to be C₁₀H₈.[1][2][4] However, the arrangement of these atoms was a subject of debate for decades. The breakthrough came in 1866 when German chemist Richard August Carl Emil Erlenmeyer, building upon the foundational concept of the benzene ring, proposed that the naphthalene molecule consisted of two fused benzene rings.[2][3] This structure was experimentally confirmed three years later by Carl Gräbe, cementing our modern understanding of this fundamental aromatic hydrocarbon.[4]

Table 1: Timeline of Key Foundational Discoveries

| Year | Discovery | Key Contributor(s) | Significance |

| 1819-1821 | Isolation of a white crystalline solid from coal tar and naming it "naphthaline".[2] | John Kidd, Alexander Garden | First isolation of a polycyclic aromatic hydrocarbon. |

| 1826 | Determination of the empirical formula (C₁₀H₈).[1][4] | Michael Faraday | Established the precise elemental composition. |

| 1866 | Proposal of the fused two-ring benzene structure.[2][3] | Emil Erlenmeyer | Provided the correct theoretical structure. |

| 1869 | Experimental confirmation of the fused-ring structure.[4] | Carl Gräbe | Validated Erlenmeyer's proposed structure. |

Early Derivatives and the Rise of the Dyestuff Industry

For decades following its discovery, naphthalene's primary use was as a fumigant and the main ingredient in mothballs.[5][6] However, its true potential lay in its ability to serve as a starting material for a vast array of derivatives. The burgeoning synthetic dye industry of the late 19th century became the primary driver for the exploration of naphthalene chemistry. The key to unlocking this potential was the electrophilic aromatic substitution reaction, particularly sulfonation.

Naphthalenesulfonic Acids: The Gateway Derivatives

The reaction of naphthalene with sulfuric acid proved to be a remarkably nuanced and powerful transformation. Chemists quickly discovered that the position of the sulfonic acid group (-SO₃H) on the naphthalene core could be controlled by reaction temperature. This regioselectivity was critical, as the properties of the resulting dyes and intermediates were highly dependent on the substituent's position.

-

Kinetic vs. Thermodynamic Control: At lower temperatures (around 80°C), sulfonation predominantly occurs at the C1 (alpha) position, yielding naphthalene-1-sulfonic acid. This is the kinetically favored product, meaning it is formed faster.[7][8] At higher temperatures (160-180°C), the reaction favors the formation of naphthalene-2-sulfonic acid at the C2 (beta) position. This is the thermodynamically favored product, as it is more stable.[7][8] The alpha-isomer can revert to naphthalene at high temperatures, allowing the more stable beta-isomer to accumulate.[7][9] This temperature-dependent control was a cornerstone of early aromatic chemistry, allowing chemists to selectively produce the desired isomer for further transformations.

Caption: Control of Naphthalene Sulfonation.

From Sulfonic Acids to Naphthols and Dyes

The naphthalenesulfonic acids were invaluable not as end products, but as intermediates. By fusing them with caustic soda (sodium hydroxide) at high temperatures, chemists could replace the sulfonic acid group with a hydroxyl group, producing 1-naphthol (alpha-naphthol) and 2-naphthol (beta-naphthol).[10] These naphthols, along with their amino-derivatives (naphthylamines), became the central building blocks for a vast range of azo dyes, which generate vibrant colors by coupling with diazonium salts. The specific isomer of the naphthol used would determine the final color and properties of the dye.[10][11]

Foundational Synthetic Methodologies

The industrial demand for naphthalene derivatives spurred the development of robust synthetic protocols. These methods, while often requiring harsh conditions by modern standards, were foundational to the growth of organic synthesis.

Protocol: Purification of Crude Naphthalene by Sublimation

Early production of naphthalene from coal tar resulted in an impure product. Sublimation, the direct transition from solid to gas, is a classic and effective method for purification due to naphthalene's high vapor pressure.[12][13]

Objective: To purify crude naphthalene from non-volatile impurities.

Methodology:

-

Place approximately 1 gram of crude naphthalene (e.g., contaminated with sand or other non-volatile solids) into a 200 mL beaker.[13]

-

Cover the beaker with a round-bottomed flask filled with cold water or ice. The bottom of the flask should sit snugly within the beaker opening.[13]

-

Gently heat the beaker on a hotplate or with a low flame.

-

Observe as the naphthalene turns directly into a vapor (sublimes) and then deposits as pure crystals on the cold outer surface of the round-bottomed flask.[13]

-

Once a significant amount of crystalline material has been collected, turn off the heat and allow the apparatus to cool completely.

-

Carefully remove the flask and scrape the pure naphthalene crystals onto a clean, dry watch glass.

-

Determine the melting point of the purified sample to verify increased purity (pure naphthalene melts at ~80°C).[14]

Protocol: Synthesis of Naphthalene-2-sulfonic Acid (Thermodynamic Product)

This protocol illustrates the selective synthesis of the more stable beta-isomer, a key intermediate for compounds like 2-naphthol.[15]

Objective: To synthesize naphthalene-2-sulfonic acid via high-temperature sulfonation.

Reagents:

-

Finely ground naphthalene (100 g)

-

Concentrated sulfuric acid (d=1.84, 67 mL)

-

Water (1 L)

-

Calcium oxide (CaO)

-

Sodium carbonate (Na₂CO₃)

Methodology:

-

In a round-bottom flask, warm 67 mL of concentrated sulfuric acid to 100°C.

-

With vigorous stirring, gradually add 100 g of finely ground naphthalene.

-

Heat the reaction mixture to 160-170°C for 12 hours. It is crucial to maintain this high temperature to ensure the formation of the thermodynamic product.[15]

-

After cooling, carefully pour the reaction mixture into 1 L of water and heat to boiling.

-

Add calcium oxide until the solution is alkaline to neutralize excess sulfuric acid, precipitating calcium sulfate.

-

Filter the hot mixture. The filtrate contains the calcium salt of naphthalenesulfonic acid.

-

To the filtrate, add a solution of sodium carbonate to precipitate calcium carbonate and form the soluble sodium naphthalenesulfonate salt.

-

Filter the mixture and evaporate the filtrate to crystallize the sodium salt of naphthalene-2-sulfonic acid. The yield is typically 120-140 g.[15]

The Haworth Synthesis: Building Complex Naphthalenes

While electrophilic substitution is excellent for adding functional groups to the naphthalene core, the Haworth synthesis, developed by Sir Walter Norman Haworth, provides a method for constructing the naphthalene ring system itself from simpler precursors. This multi-step process is a classic example of building molecular complexity.[5][16]

Caption: The five key stages of the Haworth Synthesis.

The Modern Era: The Drive for Precision and Efficiency

Classical methods like the Ullmann condensation (using copper to couple aryl halides with amines or alcohols) were groundbreaking but suffered from significant drawbacks: they required very high temperatures, stoichiometric amounts of copper, and had poor tolerance for many functional groups.[17][18] The latter half of the 20th century saw a paradigm shift towards transition-metal-catalyzed cross-coupling reactions, offering milder conditions, greater functional group tolerance, and superior control over regioselectivity.[19]

Innovations such as the Buchwald-Hartwig amination (a palladium-catalyzed evolution of the Ullmann C-N coupling concept) allow for the precise formation of C-N bonds on the naphthalene scaffold under much gentler conditions, enabling the synthesis of complex pharmaceutical intermediates that would be destroyed by classical methods. These modern techniques have transformed the synthesis of highly substituted naphthalene derivatives from a chemical challenge into a routine procedure.

Case Studies: Naphthalene Derivatives in Pharmacology

The true value of naphthalene as a scaffold is exemplified by its central role in numerous blockbuster drugs. The rigid, planar structure of the naphthalene core serves as an excellent anchor for positioning functional groups to interact with biological targets.

Naproxen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Naproxen is a widely used NSAID for treating pain, fever, and inflammation.[20] Its synthesis begins with 2-methoxynaphthalene, and its therapeutic effect stems from the inhibition of cyclooxygenase (COX) enzymes.[21][22]

-

Mechanism of Action: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. Naproxen non-selectively blocks the active site of both COX isoforms, preventing prostaglandin synthesis and thereby reducing inflammation and pain.[20]

Caption: Naproxen inhibits COX enzymes to block prostaglandin synthesis.

Warfarin: An Anticoagulant

Warfarin is an oral anticoagulant used to prevent blood clots.[1] It is a coumarin derivative, but its discovery and mechanism are deeply linked to the principles of enzyme inhibition.

-

Mechanism of Action: Warfarin exerts its effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][4] This enzyme is essential for recycling oxidized Vitamin K back to its active, reduced form. Active Vitamin K is a required cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, X) and anticoagulant proteins (C and S).[3] By blocking Vitamin K recycling, warfarin depletes the body of active Vitamin K, leading to the production of dysfunctional clotting factors and a reduction in the blood's ability to coagulate.[1][23]

Caption: Warfarin inhibits the VKORC1 enzyme in the Vitamin K cycle.

Atenolol: A Cardioselective Beta-Blocker

Atenolol is used to treat cardiovascular diseases, primarily hypertension (high blood pressure).[24] It is a selective β-1 adrenergic antagonist.

-

Mechanism of Action: Atenolol selectively blocks β-1 adrenergic receptors, which are predominantly located in the heart.[24][25] These receptors are normally activated by catecholamines like epinephrine and norepinephrine, which increase heart rate and the force of contraction. By blocking these receptors, atenolol reduces the effects of these stress hormones, resulting in a decreased heart rate, reduced myocardial contractility, and lower blood pressure.[14][26]

Caption: Atenolol blocks β-1 receptors to reduce cardiac workload.

Conclusion

The history of naphthalene is a microcosm of the history of organic chemistry itself. From its crude origins in coal tar, it has become a canvas upon which chemists have painted for two centuries. The initial challenges of isolation and purification gave way to the nuanced control of electrophilic substitution, which in turn fueled the dye industry and laid the groundwork for modern medicinal chemistry. The evolution from the brute-force conditions of early named reactions to the elegance and precision of modern catalytic methods demonstrates a relentless drive for efficiency, selectivity, and sustainability. Today, the naphthalene core remains a privileged structure in drug discovery and materials science, a testament to the enduring power of this simple, two-ringed aromatic hydrocarbon.

References

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Warfarin Mechanism of Action - Video | Study.com [study.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Warfarin - Wikipedia [en.wikipedia.org]

- 5. Explain Haworth synthesis of naphthalene class 11 chemistry CBSE [vedantu.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 10. britannica.com [britannica.com]

- 11. researchgate.net [researchgate.net]

- 12. Naphthalene can be easily purified by:A.Sublimation B.Crystallization - askIITians [askiitians.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. goodrx.com [goodrx.com]

- 15. prepchem.com [prepchem.com]

- 16. quora.com [quora.com]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 21. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]

- 23. news-medical.net [news-medical.net]

- 24. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. What is the mechanism of Atendol? [synapse.patsnap.com]

- 26. atenolol mechanism of action ppt: Patient Guide [borderfreehealth.com]

physical characteristics of 1-(Bromomethyl)naphthalene crystals

An In-depth Technical Guide to the Physical Characteristics of 1-(Bromomethyl)naphthalene Crystals

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2] Its utility as a reactive building block necessitates a thorough understanding of its physical and chemical properties for effective handling, characterization, and application.[1][2] This guide provides a comprehensive examination of the physical characteristics of this compound in its crystalline state, intended for researchers, scientists, and professionals in drug development. We will delve into its macroscopic properties, thermal behavior, spectroscopic signature, and purification methodologies, offering both foundational knowledge and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound (C₁₁H₉Br) is a halogenated organic compound derived from naphthalene.[2][3] Structurally, it consists of a naphthalene ring system with a bromomethyl group (-CH₂Br) attached at the alpha (1) position.[2] This bromomethyl group is highly reactive and susceptible to nucleophilic substitution, making the compound an excellent alkylating agent for introducing the 1-naphthylmethyl moiety into various molecular scaffolds.[1][2]

Its importance is underscored by its application in:

-

Pharmaceutical Synthesis: It serves as a key starting material or intermediate for a range of active pharmaceutical ingredients (APIs) and complex molecules in drug discovery.[1][2][3]

-

Organic Synthesis: It is a versatile synthon used to create more complex structures and functionalized polycyclic compounds.[1][3]

-

Materials Science: It is employed in the formulation of specialty polymers, resins, and other materials to enhance properties like heat resistance and durability.[1]

Given its reactivity and central role in these high-stakes applications, a precise characterization of its crystalline form is not merely academic; it is a prerequisite for reproducible and reliable outcomes in research and development.

Macroscopic and Physicochemical Properties

The initial assessment of any chemical compound begins with its observable physical properties. These characteristics provide the first indication of identity and purity.

Appearance and Form

This compound typically presents as a solid at room temperature.[3] Its appearance can range from a white or off-white to a light yellow or even orange crystalline powder.[1][2][3] The yellowish or orange tint may be indicative of impurities, which can often be removed through recrystallization.[3] It possesses a faint, characteristic aromatic odor.[3]

Thermal Properties: Melting and Boiling Points

Thermal analysis is fundamental to characterizing a crystalline solid. The melting point is a critical indicator of purity, while the boiling point reflects its volatility.

-

Melting Point: The literature reports the melting point of this compound to be in the range of 52°C to 56°C.[1][4] A sharp melting point within this range typically signifies high purity, whereas a broad melting range suggests the presence of impurities.

-

Boiling Point: Due to its relatively high molecular weight, its boiling point at atmospheric pressure is high and may lead to decomposition. Therefore, it is typically reported under reduced pressure. The boiling point is cited as 213°C at 100 mmHg and 175°C at 10 mmHg.[1][4][5]

Solubility Profile

The solubility of this compound dictates the choice of solvents for reactions, purification, and analysis. It is slightly soluble or insoluble in water but demonstrates good solubility in various organic solvents, such as ethanol and acetone.[3][4][6][7] This differential solubility is the cornerstone of its purification by recrystallization.

A summary of these core physical properties is presented in Table 1.

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Br | [1][7] |

| Molecular Weight | ~221.10 g/mol | [1][7] |

| Appearance | White to light yellow/orange crystalline solid/powder | [1][2][3] |

| Melting Point | 52-56 °C | [1][4] |

| Boiling Point | 213 °C / 100 mmHg | [1][4] |

| Water Solubility | Slightly soluble / Insoluble | [3][4][7] |

| Organic Solvent Solubility | Soluble in ethanol, acetone | [3] |

| Density | ~1.44 g/cm³ | [4] |

Advanced Characterization Techniques

Beyond basic physical constants, a suite of analytical techniques is required to confirm the structure, purity, and thermal behavior of this compound crystals.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal stability and phase transitions of a material.[8][9]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] For this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is a precise measure of purity.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[8][10] A TGA scan reveals the temperature at which the compound begins to decompose. For a pure, non-hydrated sample of this compound, the mass should remain stable until the onset of thermal decomposition.

Experimental Protocol: Thermal Analysis (DSC/TGA)

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound crystals into an aluminum or platinum TGA/DSC pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC/TGA instrument.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the expected decomposition point (e.g., 300-400°C).

-

-

Data Analysis:

-

DSC: Determine the onset temperature and peak maximum of the melting endotherm.

-

TGA: Identify the onset temperature of mass loss, which indicates the beginning of decomposition.

-

Caption: Workflow for DSC/TGA Thermal Analysis.

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the molecular structure of this compound.

-

UV-Visible Spectroscopy: In a solvent like cyclohexane, this compound exhibits a maximum absorbance (λmax) at approximately 292 nm, which is characteristic of the naphthalene chromophore.[3][4][6]

-

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected peaks include C-H stretching for the aromatic ring and the methylene (-CH₂) group, C=C stretching within the aromatic system, and a characteristic C-Br stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring and a characteristic singlet for the two protons of the bromomethyl group.[11] The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.[12]

Table 2: Summary of Spectroscopic Data

| Technique | Expected Data / Observation | Source(s) |

| UV-Visible (in Cyclohexane) | λmax ≈ 292 nm | [3][4][6] |

| ¹H NMR (in CDCl₃) | Signals in the aromatic region (7-8.5 ppm); Singlet for -CH₂Br protons (~4.8-5.0 ppm) | [11] |

| ¹³C NMR | Signals for 10 aromatic carbons and 1 aliphatic carbon (-CH₂Br) | [12] |

| IR Spectroscopy | Peaks for Ar C-H, Aliphatic C-H, Ar C=C, and C-Br stretching | [12][13] |

Experimental Protocol: Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve ~10-20 mg of the crystals in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR Sample Preparation (ATR): Place a small amount of the crystalline powder directly onto the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer and acquire the spectrum.[13]

-

UV-Vis Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane) and record the absorbance spectrum using a quartz cuvette.

Caption: Workflow for Spectroscopic Characterization.

Purification and Safe Handling

The high reactivity of this compound makes purity paramount. Recrystallization is the most common and effective method for purifying the solid compound.[5][14]

Purification by Recrystallization

The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent. For naphthalene derivatives, alcohols like methanol or ethanol are often suitable.[5][15]

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).[5]

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid, keeping the solution at or near its boiling point.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Cooling undisturbed promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals thoroughly, for example, in a vacuum desiccator, to remove all traces of solvent.

Caption: Workflow for Purification by Recrystallization.

Storage and Safe Handling

Proper storage and handling are critical due to the compound's reactivity and hazardous nature.

-

Storage: this compound should be stored in a cool, dry, and well-ventilated place, typically refrigerated between 0-10°C.[1][3] It is sensitive to air and heat and should be stored under an inert gas atmosphere.

-

Safety: The compound is corrosive and causes severe skin burns and eye damage.[16] It is also harmful if inhaled, swallowed, or in contact with skin.[3][6] Therefore, handling requires appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a chemical fume hood to avoid inhaling dust or vapors.[17]

Conclusion

This compound is a crystalline solid whose physical characteristics are well-defined and critical to its successful application in synthesis and materials science. Its identity and purity are established through a combination of thermal analysis (melting point 52-56°C), solubility profiling, and comprehensive spectroscopic characterization (UV, IR, NMR). Given its hazardous and reactive nature, adherence to strict purification, storage (refrigerated, inert atmosphere), and handling protocols is essential for ensuring both experimental success and laboratory safety. This guide provides the foundational data and validated methodologies necessary for researchers to confidently work with this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 3163-27-7 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 10. iitk.ac.in [iitk.ac.in]

- 11. This compound(3163-27-7) 1H NMR spectrum [chemicalbook.com]

- 12. This compound(3163-27-7) 13C NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. This compound | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(Bromomethyl)naphthalene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(bromomethyl)naphthalene, a key reagent and building block in organic and medicinal chemistry. The document delves into its fundamental chemical and physical properties, offers a detailed examination of its synthesis via free-radical bromination, and explores its reactivity, particularly in nucleophilic substitution and cross-coupling reactions. Furthermore, this guide presents a thorough analytical characterization, including detailed interpretations of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting. This document is intended to be a critical resource for researchers leveraging this versatile compound in the synthesis of complex molecular architectures, including pharmaceuticals and fluorescent probes.

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a bromomethyl group attached to the C1 position of a naphthalene ring.[1] This structural arrangement confers a high degree of reactivity to the benzylic bromide, making it an exceptionally useful and versatile intermediate in a multitude of synthetic transformations. Its primary utility lies in its role as an alkylating agent, enabling the introduction of the 1-naphthylmethyl moiety into a wide range of molecules.[2] This capability is of particular interest in drug discovery and materials science, where the rigid, lipophilic naphthalene core can impart desirable photophysical or pharmacological properties.[3] Understanding the synthesis, reactivity, and analytical profile of this compound is therefore paramount for its effective application in these fields.

Physicochemical Properties

This compound is typically an off-white to light yellow crystalline solid at room temperature.[2] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Br | [4] |

| Molecular Weight | 221.09 g/mol | [4] |

| CAS Number | 3163-27-7 | [1] |

| Appearance | Off-white to light yellow crystalline solid/powder | [2] |

| Melting Point | 52-56 °C | [2] |

| Boiling Point | 213 °C at 100 mmHg | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [1] |

| Maximum UV Absorption (λmax) | 292 nm (in Cyclohexane) | [1] |

Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of this compound is the free-radical bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) as the bromine source.[5] This reaction is typically initiated by light or a radical initiator, such as azo-bis-isobutyronitrile (AIBN).

Reaction Mechanism: Free-Radical Bromination

The reaction proceeds through a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination. The benzylic position of 1-methylnaphthalene is selectively brominated due to the resonance stabilization of the resulting benzylic radical intermediate.[6]

References

An In-depth Technical Guide to the Aromaticity of 1-(Bromomethyl)naphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the aromaticity of 1-(Bromomethyl)naphthalene, a key intermediate in organic synthesis. While the naphthalene core is unequivocally aromatic, the introduction of a bromomethyl substituent at the C1 position introduces electronic perturbations that warrant a detailed investigation. This document synthesizes theoretical principles with experimental and computational evidence to offer a nuanced understanding of the electronic structure and aromatic character of this molecule. We delve into the foundational concepts of aromaticity, the influence of the bromomethyl group's inductive and hyperconjugative effects, and the application of advanced analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational methods like Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA)—to characterize the subtle yet significant impact of substitution on the naphthalene ring system.

The Foundational Aromaticity of the Naphthalene Core

Naphthalene (C₁₀H₈) is the archetypal bicyclic aromatic hydrocarbon, consisting of two fused benzene rings.[1] Its aromaticity is firmly established by its adherence to Hückel's rule for polycyclic systems.[2][3][4] The molecule is planar, cyclic, and possesses a continuous, delocalized system of 10 π-electrons (where 4n+2 = 10, for n=2), which imparts significant thermodynamic stability.[3][5] This inherent aromaticity dictates its chemical behavior, favoring electrophilic substitution reactions that preserve the delocalized π-system over addition reactions that would disrupt it.[4] The delocalization of π-electrons in naphthalene results in a characteristic magnetic anisotropy, where the circulation of these electrons generates a diatropic ring current when the molecule is placed in an external magnetic field. This phenomenon is a cornerstone of its aromatic character and can be probed using various analytical techniques.

The Influence of the Bromomethyl Substituent

The introduction of a 1-(bromomethyl) group (-CH₂Br) onto the naphthalene scaffold introduces electronic effects that can modulate the aromaticity of the ring system. The primary influence of this substituent is its strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the bromine atom. This effect is transmitted through the sigma bonds, leading to a net withdrawal of electron density from the naphthalene rings.

In addition to the inductive effect, a weaker hyperconjugative effect may also be at play. While typically associated with alkyl groups, hyperconjugation involving the C-Br bond is also possible, though its contribution is generally considered minor compared to the inductive effect. Resonance effects are not significant for the -CH₂Br group as there are no lone pairs on the methylene carbon to delocalize into the ring. The overall impact of the bromomethyl group is therefore a net withdrawal of electron density from the π-system of the naphthalene core.[6] This perturbation can lead to a slight decrease in the overall aromaticity of the molecule, as electron-withdrawing groups can cause some degree of π-electron localization.[7]

Experimental Assessment of Aromaticity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei and provides indirect evidence of aromaticity. In aromatic systems, the diatropic ring current generated by the delocalized π-electrons deshields the protons attached to the ring, causing them to resonate at a higher chemical shift (downfield) compared to protons in non-aromatic alkenes.

¹H NMR Spectroscopy: The aromatic protons of this compound are expected to appear in the typical aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns provide information about the electronic distribution within the rings. The electron-withdrawing nature of the bromomethyl group is expected to cause a general downfield shift of the naphthalene protons compared to unsubstituted naphthalene, with the most pronounced effect on the protons of the substituted ring.

Experimental Protocol: Acquiring ¹³C NMR Spectra

A detailed protocol for obtaining a ¹³C NMR spectrum, synthesized from established experimental practices, is as follows:

-

Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the ¹³C probe to the correct frequency.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the entire expected range for ¹³C signals (e.g., 0-220 ppm).

-

Acquisition Time: Typically set between 1-2 seconds.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorption bands arising from π → π* transitions. The UV-Vis spectrum of naphthalene displays a complex pattern of absorption bands.[8] The introduction of a substituent can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity.

For this compound, a slight bathochromic shift (red shift) of the absorption bands compared to naphthalene is expected. This is because the bromomethyl group, while inductively withdrawing, can also engage in weak hyperconjugation, which can slightly raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO), thus decreasing the HOMO-LUMO gap and shifting the absorption to a longer wavelength. An absorption maximum for this compound has been reported at 292 nm in cyclohexane.[9]

| Compound | λ_max (in cyclohexane) |

| Naphthalene | ~275 nm, ~286 nm |

| This compound | 292 nm |

Table 1: Comparison of UV-Vis absorption maxima for naphthalene and this compound.

Computational Analysis of Aromaticity

Computational chemistry provides powerful tools for quantifying aromaticity. Two widely used methods are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity that involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)).[10] A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity. A value close to zero is indicative of a non-aromatic system.

Workflow for NICS Calculation

Caption: A generalized workflow for the computational determination of NICS values.

Harmonic Oscillator Model of Aromaticity (HOMA)

HOMA is a geometry-based index of aromaticity that evaluates the degree of bond length equalization in a cyclic system.[11] It is defined by the equation:

HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

where n is the number of bonds in the ring, α is a normalization constant, R_opt is the optimal bond length for a fully aromatic system, and R_i are the actual bond lengths in the molecule. A HOMA value of 1 indicates a fully aromatic system with complete bond length equalization, while a value of 0 or less suggests a non-aromatic or anti-aromatic system.

For naphthalene, the HOMA values for both rings are high, confirming their aromatic character, although slightly lower than that of benzene, indicating less perfect bond length equalization. The introduction of the bromomethyl group is expected to cause minor changes in the bond lengths of the naphthalene core. The electron-withdrawing nature of the substituent may lead to a slight increase in bond length alternation, which would be reflected in a slightly lower HOMA value for the substituted ring compared to the unsubstituted ring and to naphthalene itself.

Logical Relationship of Substituent Effects on Aromaticity

Caption: The influence of the bromomethyl group on the aromaticity of the naphthalene ring.

Conclusion

The aromaticity of this compound is fundamentally rooted in its naphthalene core, which possesses a robust, delocalized 10 π-electron system. The introduction of the bromomethyl substituent at the 1-position primarily exerts an electron-withdrawing inductive effect, which slightly perturbs the electronic structure of the aromatic rings. This perturbation is expected to manifest as a subtle decrease in aromaticity compared to unsubstituted naphthalene.

Experimental evidence from NMR and UV-Vis spectroscopy, in conjunction with theoretical predictions from computational methods like NICS and HOMA, provides a consistent picture. The aromatic protons and carbons in this compound are expected to show chemical shifts characteristic of an aromatic system, with slight downfield shifts reflecting the substituent's electron-withdrawing nature. Similarly, computational indices are predicted to show values indicative of a high degree of aromaticity, albeit slightly attenuated in the substituted ring.

For researchers and drug development professionals, understanding these nuanced electronic effects is crucial. While the aromatic character of this compound is not , the electronic modifications induced by the substituent can influence its reactivity, intermolecular interactions, and ultimately its utility as a synthetic building block in the creation of complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 4. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naphthalene, 1-methyl- [webbook.nist.gov]

- 9. 1-bromo methylnaphthalene,1-bromo methyl naphthalene,1-bromomethyl naphthalene | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

theoretical calculations of 1-(Bromomethyl)naphthalene structure

An In-depth Technical Guide to the Theoretical Calculation of 1-(Bromomethyl)naphthalene's Molecular Structure

Abstract

This compound is a pivotal intermediate in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its reactivity and utility are intrinsically linked to its three-dimensional structure and electronic properties. This technical guide provides a comprehensive, in-depth protocol for the theoretical elucidation of the this compound structure using quantum chemical calculations. We leverage Density Functional Theory (DFT), a robust and cost-effective method, to determine its optimized geometry, vibrational frequencies, and electronic characteristics.[2] This document is designed for researchers, scientists, and drug development professionals, offering both a step-by-step computational workflow and the scientific rationale behind the methodological choices, ensuring both accuracy and reproducibility. The insights derived from these calculations are critical for predicting the molecule's reactivity and for guiding the rational design of novel compounds.

Introduction: The Significance of this compound

Naphthalene derivatives form a cornerstone of medicinal chemistry and materials science due to their unique aromatic system, which can be functionalized to modulate biological activity and physical properties.[3][4] this compound (C₁₁H₉Br), in particular, serves as a versatile building block.[1] The presence of the bromomethyl group provides a highly reactive site for nucleophilic substitution reactions, allowing for the facile introduction of the naphthyl moiety into larger, more complex molecular architectures.[1]

Understanding the precise geometric and electronic structure of this intermediate is paramount. Factors such as bond lengths, bond angles, and the distribution of electron density dictate the molecule's stability and its preferred reaction pathways. While experimental techniques like NMR and IR spectroscopy provide valuable data, they offer an indirect picture of the molecular structure.[5][6] Computational chemistry, specifically DFT, offers a direct, atom-level view, providing predictive insights that complement and enhance experimental findings.[2][7] This guide details the theoretical framework and practical steps to model this compound, providing a powerful tool for predicting its behavior in chemical systems.

The Theoretical Framework: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[8] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven highly effective for studying the properties of organic molecules, including brominated aromatic hydrocarbons.[9][10]

2.1. Selection of Functional and Basis Set: A Justified Choice

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic property predictions.[3][11] For enhanced accuracy in predicting thermodynamic properties of brominated hydrocarbons, the range-separated hybrid functional ωB97X-D is also an excellent choice, as it includes empirical dispersion corrections.[8][10] For this guide, we will proceed with the B3LYP functional due to its broad applicability and extensive benchmarking.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is selected for this study.[3][11]

-

6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing the electron density far from the nucleus.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the accuracy of bond angle predictions.

-

This combination of B3LYP/6-311++G(d,p) is a robust level of theory for obtaining high-quality results for the structure and properties of this compound.[3]

Computational Methodology: A Validating Workflow

The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the previous one, with built-in checks to ensure the physical and chemical relevance of the results.

Workflow Overview

The computational process follows a logical sequence designed to yield a comprehensive understanding of the molecule's properties.

Caption: Computational workflow for the theoretical analysis of this compound.

Step-by-Step Experimental Protocol

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or similar programs.

-

Initial Structure Generation:

-

Construct the 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string (C1=CC=C2C(=C1)C=CC=C2CBr).[6]

-

Perform an initial, rapid molecular mechanics cleanup (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Causality: The goal is to find the most stable arrangement of atoms on the potential energy surface, which corresponds to the molecule's ground-state equilibrium structure.[9]

-

Method: Submit the initial structure for geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Verification: The optimization process is complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

-

-

Frequency Analysis:

-

Causality: This step is crucial for two reasons. First, it validates that the optimized structure is a true energy minimum (a stable conformation) and not a saddle point (a transition state). Second, it calculates the harmonic vibrational frequencies, which can be directly compared to experimental IR spectra.[9]

-

Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry obtained in the previous step.

-

Verification: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The output will also contain thermodynamic data (enthalpy, Gibbs free energy) and the predicted IR spectrum.

-

-

Electronic Property and Spectra Calculation:

-

Causality: With the validated ground-state geometry, we can accurately calculate the molecule's electronic properties, which govern its reactivity and spectroscopic signatures.

-

Method: The output from the frequency calculation often contains the necessary information. Key analyses include:

-

Frontier Molecular Orbitals (FMOs): Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of reactivity.[2]

-

Molecular Electrostatic Potential (MEP): Calculate and map the MEP onto the electron density surface. This provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2]

-

NMR Shielding Tensors: Perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation to predict the ¹H and ¹³C chemical shifts. These can be compared to experimental data after referencing to a standard like Tetramethylsilane (TMS).

-

-

Predicted Results and Discussion

The following sections present the expected quantitative data from the calculations, providing a benchmark for researchers performing this analysis.

Optimized Molecular Geometry

The calculations will yield precise bond lengths, angles, and dihedral angles. The naphthalene core is expected to be largely planar, with slight distortions induced by the bromomethyl substituent.[9]

Caption: Atom numbering scheme for this compound used for data reporting.

Table 1: Selected Optimized Geometric Parameters (Note: These are representative values. Actual calculated values should be extracted from the output file.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-C11 | ~1.51 Å |

| C11-Br | ~1.97 Å | |

| C1-C2 | ~1.38 Å | |

| C2-C3 | ~1.42 Å | |

| Bond Angles | C2-C11-Br | ~111.5° |

| C1-C2-C11 | ~121.0° | |

| C3-C2-C11 | ~118.5° | |

| Dihedral Angle | C1-C2-C11-Br | ~85.0° |

Vibrational and Electronic Analysis

Table 2: Key Vibrational Frequencies (Calculated harmonic frequencies are typically scaled by ~0.96-0.98 to better match experimental anharmonic values.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 | ~3050 |

| C-H stretch (aliphatic) | 2980 - 2900 | ~2960 |

| C=C stretch (aromatic) | 1650 - 1500 | ~1590, 1510 |

| CH₂ wag | ~1260 | ~1270 |

| C-Br stretch | ~650 | ~660 |

Frontier Molecular Orbitals (FMOs): The HOMO is expected to be a π-orbital distributed across the naphthalene ring system, indicating this region is the primary site of electron donation. The LUMO will also be a π*-orbital, signifying that the aromatic system is also the most likely site for electron acceptance. Bromination generally leads to a reduction in the HOMO-LUMO gap, suggesting increased reactivity compared to unsubstituted naphthalene.[9]

Table 3: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |

Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic properties. Regions of negative potential (colored red) are expected over the π-system of the naphthalene rings, indicating susceptibility to electrophilic attack. The hydrogen atoms of the bromomethyl group will exhibit a positive potential (blue), while a region of negative potential will be associated with the electronegative bromine atom.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound(3163-27-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of 1-(Bromomethyl)naphthalene: An In-Depth Technical Guide to its IR and UV-Vis Signatures

This technical guide provides a comprehensive analysis of the spectroscopic data of 1-(Bromomethyl)naphthalene, a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the core principles and practical applications of Infrared (IR) and UV-Visible (UV-Vis) spectroscopy for the characterization of this compound. We will explore the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer an in-depth interpretation of the spectral data, providing a complete spectroscopic profile of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound is a versatile bifunctional molecule, featuring a naphthalene core and a reactive bromomethyl group. Its utility as a building block in the synthesis of a wide array of more complex molecules necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques are indispensable tools in this regard, offering a non-destructive and highly sensitive means of probing molecular structure. Infrared spectroscopy provides detailed information about the functional groups present, while UV-Visible spectroscopy elucidates the electronic transitions within the aromatic system. A thorough understanding of the IR and UV-Vis spectra of this compound is therefore crucial for quality control, reaction monitoring, and the rational design of novel synthetic pathways.

Infrared (IR) Spectroscopy: Unveiling the Molecular Vibrations

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions are characteristic of the bonds and functional groups present, providing a unique "molecular fingerprint."

Theoretical Framework

The naphthalene ring system gives rise to a complex series of IR absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the naphthalene ring influences the out-of-plane C-H bending vibrations, which are found in the 900-690 cm⁻¹ range and are highly diagnostic. The presence of the bromomethyl group (-CH₂Br) introduces additional characteristic vibrations, most notably the C-H stretching of the methylene group and the C-Br stretching vibration.

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of solid this compound can be effectively obtained using the mull technique.[1] This method involves dispersing the solid sample in a mulling agent, such as Nujol (a mineral oil), to create a paste that can be pressed between two salt plates (e.g., KBr or NaCl) for analysis.

Step-by-Step Protocol for Mull Preparation:

-

Sample Grinding: Place approximately 5-10 mg of this compound in a clean, dry agate mortar. Grind the solid into a fine, uniform powder using the pestle. This is crucial to minimize light scattering.

-

Adding the Mulling Agent: Add one to two drops of Nujol to the powdered sample.

-

Mulling: Continue to grind the mixture until a smooth, translucent paste is formed. The consistency should be similar to that of a thick cream.

-

Sample Mounting: Transfer a small amount of the mull onto the surface of a clean, dry salt plate using a spatula. Place a second salt plate on top and gently rotate the plates to spread the mull into a thin, even film.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Presentation and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methylene (-CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1260 | CH₂ Wag | Methylene (-CH₂) |

| 900-690 | C-H Out-of-Plane Bend | Aromatic |

| 700-500 | C-Br Stretch | Alkyl Halide |

Interpretation of the Spectrum:

The IR spectrum of this compound will be dominated by the features of the naphthalene core. A series of sharp bands between 3100 and 3000 cm⁻¹ confirms the presence of aromatic C-H bonds. The region between 1600 and 1450 cm⁻¹ will display several absorptions corresponding to the C=C stretching vibrations of the fused aromatic rings. The presence of the methylene group is indicated by C-H stretching bands in the 2950-2850 cm⁻¹ range and a characteristic wagging vibration around 1260 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. The specific pattern of out-of-plane C-H bending bands in the 900-690 cm⁻¹ region can provide further confirmation of the 1-substitution pattern on the naphthalene ring.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) molecular orbitals. For aromatic compounds like this compound, these transitions are typically π → π* in nature.

Theoretical Framework